molecular formula C13H7N3O4 B5617497 4-nitro-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione

4-nitro-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5617497
M. Wt: 269.21 g/mol
InChI Key: QKVCZIRQPPOYKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-nitro-2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione often involves multi-step reactions, including three-component reactions and reactions with aliphatic amines. For example, derivatives of pyrrolidine-2,3-dione have been synthesized from 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one through three-component reactions, followed by reactions with aliphatic amines such as methylamine and 4-methoxybenzylamine. The structures of these derivatives were confirmed using techniques such as NMR and mass spectrometry (Nguyen & Dai, 2023).

Molecular Structure Analysis

The crystal structure of compounds within this family has been analyzed through methods like X-ray diffraction. For instance, a related compound, 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione, was characterized by various spectroscopic techniques and confirmed by single crystal X-ray diffraction. The structure was found to exhibit both inter and intra-molecular hydrogen bonds, stabilizing its molecular and crystal structure. Hirshfeld surface analysis was used to visually analyze the intermolecular interactions, with major contributions from H—H, O—H, and C—H interactions (Prathap et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to the formation of various derivatives, depending on the reaction conditions. For example, the reduction of related nitroalkane-diones under different conditions can yield isomeric pyrrolizidines. The choice of reagents, such as NaBH3CN/NH4OAc or H2-Pd/C, significantly influences the reaction outcomes and the main products formed (Vavrečka et al., 1991).

Physical Properties Analysis

The physical properties of these compounds, such as thermal stability, optical properties, and crystallinity, can be assessed through techniques like DSC, TGA, and UV-vis-NIR spectroscopy. The structural features, such as the presence of nitro groups and pyridinyl substituents, influence these properties, contributing to the compound's suitability for various applications, including NLO (Non-Linear Optical) applications due to their transparency in the UV, visible, and NIR regions (Prathap et al., 2017).

properties

IUPAC Name

4-nitro-2-pyridin-3-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3O4/c17-12-9-4-1-5-10(16(19)20)11(9)13(18)15(12)8-3-2-6-14-7-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVCZIRQPPOYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-2-pyridin-3-yl-1H-isoindole-1,3(2H)-dione

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